![molecular formula C10H13F2N3 B7359805 N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine](/img/structure/B7359805.png)
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine, also known as CP-673451, is a small molecule inhibitor of the protein kinase C (PKC) family. It was first synthesized by Pfizer Global Research and Development and has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine involves the inhibition of PKC enzymes, which are involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these enzymes, N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the inhibition of PKC enzymes, which can trigger a cascade of events leading to cell death. In addition, N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine has been shown to inhibit angiogenesis, or the growth of new blood vessels, which is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine is its specificity for PKC enzymes, which allows for targeted inhibition of cancer cell growth without affecting normal cells. However, one limitation of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine is its potential toxicity, which can limit its use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other therapies. Another direction is to explore its potential as a treatment for other diseases, such as autoimmune disorders, where PKC enzymes are also involved in disease progression. Finally, future research could focus on developing new and more effective PKC inhibitors based on the structure of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine.
Synthesemethoden
The synthesis of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine involves several steps, including the reaction of 2,6-difluoropyrimidine-4-amine with cyclopentanone to produce the corresponding cyclopentyl ketone intermediate. This intermediate is then reduced using sodium borohydride to yield the desired product, N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c1-15(7-4-2-3-5-7)9-6-8(11)13-10(12)14-9/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFHJHNPSXYCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C2=CC(=NC(=N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.